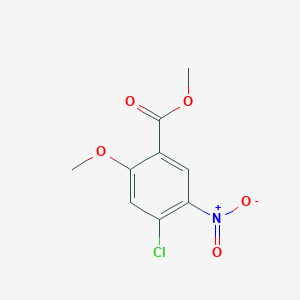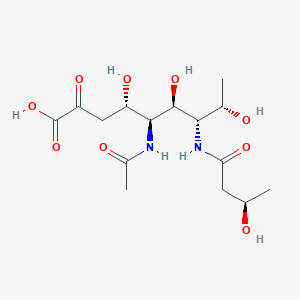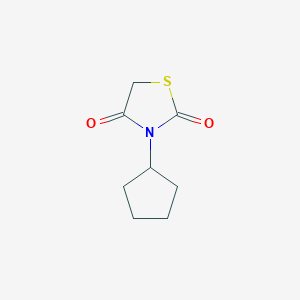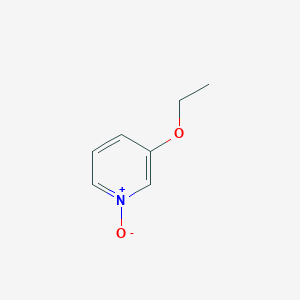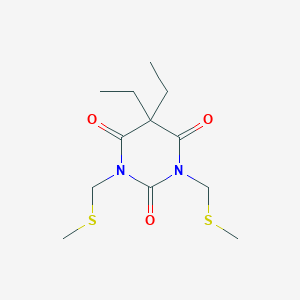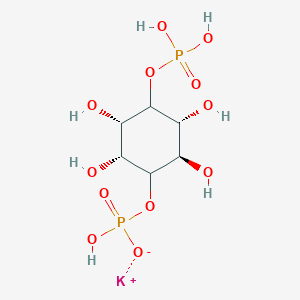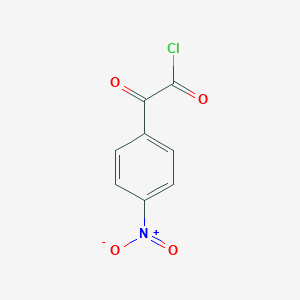
(4-Nitrophenyl)(oxo)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)(oxo)acetyl chloride, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including protein analysis, DNA sequencing, and peptide synthesis.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of the reagent with primary amines. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. The reaction is highly specific, as (4-Nitrophenyl)(oxo)acetyl chloride only reacts with primary amines and not with secondary or tertiary amines.
Effets Biochimiques Et Physiologiques
(4-Nitrophenyl)(oxo)acetyl chloride is not known to have any significant biochemical or physiological effects. It is a highly reactive reagent that is used in small quantities in scientific research. However, it is important to handle (4-Nitrophenyl)(oxo)acetyl chloride with care, as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Nitrophenyl)(oxo)acetyl chloride is its high specificity for primary amines. This makes it a valuable reagent for protein analysis and peptide synthesis. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is relatively easy to use and can be easily detected and quantified. However, there are some limitations to the use of (4-Nitrophenyl)(oxo)acetyl chloride. It is a highly reactive reagent that can be toxic if mishandled. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is not suitable for the analysis of proteins or peptides that do not contain primary amines.
Orientations Futures
There are several future directions for the use of (4-Nitrophenyl)(oxo)acetyl chloride in scientific research. One area of interest is the development of new methods for protein analysis using (4-Nitrophenyl)(oxo)acetyl chloride. Researchers are also exploring the use of (4-Nitrophenyl)(oxo)acetyl chloride in the synthesis of new peptides and proteins. Additionally, there is interest in using (4-Nitrophenyl)(oxo)acetyl chloride as a tool for the analysis of post-translational modifications in proteins. Overall, (4-Nitrophenyl)(oxo)acetyl chloride is a valuable reagent that has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of 4-nitrophenol with oxalyl chloride in the presence of a catalyst. The resulting product is a yellow crystalline powder that is highly reactive and can be used in a variety of applications.
Applications De Recherche Scientifique
(4-Nitrophenyl)(oxo)acetyl chloride is widely used in scientific research for a variety of applications. It is commonly used as a reagent for protein analysis, specifically for the determination of primary amines in peptides and proteins. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. (4-Nitrophenyl)(oxo)acetyl chloride is also used in DNA sequencing to protect the 5' end of DNA fragments during enzymatic reactions. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is used in peptide synthesis to protect the N-terminal amino group of amino acids.
Propriétés
Numéro CAS |
105248-77-9 |
|---|---|
Nom du produit |
(4-Nitrophenyl)(oxo)acetyl chloride |
Formule moléculaire |
C8H4ClNO4 |
Poids moléculaire |
213.57 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
Clé InChI |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Synonymes |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



